1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C10H9ClN2O It is known for its unique structure, which includes an amino group, a cyano group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one involves its interaction with molecular targets and pathways. The compound’s cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-cyanophenyl)propan-1-one: This compound shares a similar structure but lacks the chlorine atom in the propanone moiety.
2-Amino-3-cyano-4H-chromenes: These compounds have a similar cyano and amino functional group arrangement but differ in their core structure.
Uniqueness
1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-amino-6-(3-chloro-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-5,13H2 |
InChI Key |
FDGFYCQVXWJIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.